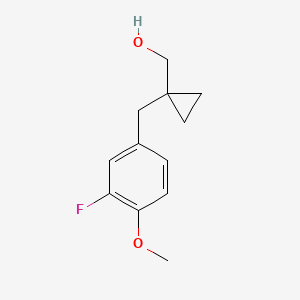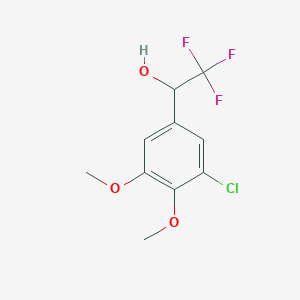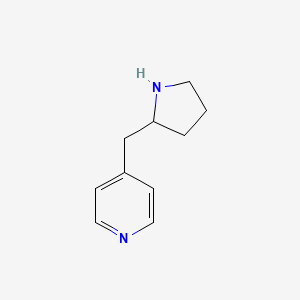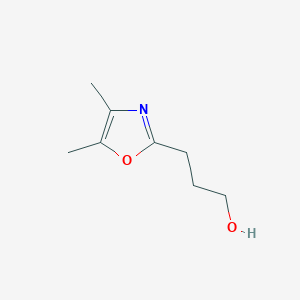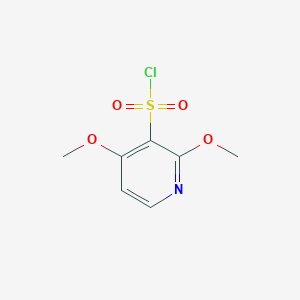
2,4-Dimethoxypyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO4S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dimethoxypyridine-3-sulfonyl chloride can be synthesized through the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of a sulfonyl chloride reagent.
Industrial Production Methods
In industrial settings, the preparation of pyridine-3-sulfonyl chlorides, including this compound, can be achieved using microchannel reactors. This method involves the rapid diazotization of 3-aminopyridine with isoamyl nitrite and subsequent reaction with thionyl chloride . This approach offers advantages such as mild reaction conditions, high yield, and good product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Applications De Recherche Scientifique
2,4-Dimethoxypyridine-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by introducing sulfonyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-sulfonyl chloride: A simpler analog without the methoxy groups.
2,4-Dichloropyridine-3-sulfonyl chloride: A similar compound with chlorine substituents instead of methoxy groups.
Uniqueness
2,4-Dimethoxypyridine-3-sulfonyl chloride is unique due to the presence of methoxy groups at the 2 and 4 positions of the pyridine ring. These substituents can influence the compound’s reactivity and properties, making it distinct from other pyridine-3-sulfonyl chlorides.
Propriétés
Formule moléculaire |
C7H8ClNO4S |
|---|---|
Poids moléculaire |
237.66 g/mol |
Nom IUPAC |
2,4-dimethoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO4S/c1-12-5-3-4-9-7(13-2)6(5)14(8,10)11/h3-4H,1-2H3 |
Clé InChI |
OWZRNKPTVDTVKC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)OC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
